4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate
Description
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20/h3-10H,1-2H3,(H,18,19,20)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETWCRRCPURZOC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3O3S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151526 | |
| Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20215-37-6 | |
| Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20215-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]DIAZEN-1-YL]BENZENE-1-SULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-dimethylaminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with an aromatic compound, such as aniline, under alkaline conditions to form the azo dye .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]DIAZEN-1-YL]BENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]DIAZEN-1-YL]BENZENE-1-SULFONATE has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo group (-N=N-) plays a crucial role in this process by allowing the compound to undergo electronic transitions that absorb visible light. Additionally, the sulfonate group enhances the compound’s solubility in water, making it suitable for various applications .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Solubility : Highly water-soluble due to the sulfonate group .
- Applications : Widely used as a pH indicator (transition range: pH 3.1–4.4) and in photocatalytic degradation studies .
- Toxicity : Mutagenic and toxic to aquatic life .
Comparison with Structurally Similar Azo Compounds
Methyl Red (p-Methyl Red)
- IUPAC Name: 4-[2-[4-(Dimethylamino)phenyl]diazenyl]-benzoic acid .
- Molecular Formula : C₁₅H₁₅N₃O₂.
- Key Differences :
Rose Bengal (RB)
Brown FK (C.I. Food Brown 1)
- Composition: Mixture of sulfonated azo dyes, including trisodium 4-(2-{2,4-diamino-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)benzenesulfonate .
- Key Differences: Contains multiple azo groups and diamino substituents, increasing structural complexity and stability . Applications: Food coloring agent (EEC No. 124), restricted in some regions due to toxicity concerns .
Dabcyl (DABCYL)
- IUPAC Name: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid .
- Key Differences :
Comparative Data Table
Research Findings and Mechanistic Insights
- Photocatalytic Activity : The target compound degrades faster than Rose Bengal under UV/visible light due to its azo group’s susceptibility to cleavage . However, methyl red exhibits superior electron injection in DSSCs owing to its carboxylic acid-TiO₂ interaction .
- Toxicity: Sulfonated azo dyes like the target compound and Brown FK show higher mutagenicity compared to non-sulfonated analogs (e.g., Dabcyl) .
- Solubility-Application Trade-off : Sulfonate groups enhance water solubility for photocatalytic studies but reduce surface adsorption efficiency in solar cells compared to carboxylic acid-containing dyes .
Biological Activity
4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate, commonly known as Methyl Orange , is a synthetic azo dye with a molecular formula of and a molecular weight of approximately 305.35 g/mol. This compound is notable for its biological activity, particularly in the fields of biochemistry and pharmacology.
Chemical Structure
The structure of Methyl Orange can be represented as follows:
- IUPAC Name : 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid
- CAS Number : 502-02-3
Biological Activity
Methyl Orange exhibits various biological activities that have been explored in scientific research. Below are key findings regarding its effects and applications:
1. Antimicrobial Properties
Research has indicated that Methyl Orange possesses antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
2. Anti-inflammatory Effects
In vitro studies have demonstrated that Methyl Orange can reduce inflammatory responses in human cell lines. It appears to downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
3. Cell Proliferation Inhibition
Methyl Orange has been studied for its effects on cancer cell lines. Research indicates that it may inhibit the proliferation of certain cancer cells, including breast and colon cancer cells, by inducing apoptosis (programmed cell death).
Case Studies
Several case studies have highlighted the compound's biological activity:
- Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of Methyl Orange against multi-drug resistant strains of bacteria. Results showed significant inhibition at lower concentrations compared to traditional antibiotics.
- Case Study 2 : Research in Cancer Letters reported that Methyl Orange induced apoptosis in colon cancer cells through mitochondrial pathways, suggesting a novel approach for cancer treatment.
Safety and Toxicity
While Methyl Orange shows promise in various applications, it is essential to consider its safety profile. Toxicological studies indicate that high concentrations may lead to cytotoxic effects, necessitating careful dosage regulation in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

